molecular formula C9H7NOS B166079 2-Methyl-1,3-benzothiazole-7-carbaldehyde CAS No. 125872-43-7

2-Methyl-1,3-benzothiazole-7-carbaldehyde

Cat. No. B166079
M. Wt: 177.22 g/mol
InChI Key: ONDKHNPTMVQBTF-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzothiazole-7-carbaldehyde is a chemical compound with the molecular formula C8H7NS . It is a derivative of benzothiazole, a class of compounds that are widely used in the pharmaceutical sector .


Synthesis Analysis

The synthesis of 2-Methyl-1,3-benzothiazole-7-carbaldehyde and its derivatives can be achieved through various synthetic pathways. Some of these include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a one-pot three-component Knoevenagel condensation reaction has been used to synthesize 3-[(1,3-benzothiazol-2-ylsulfanyl) (phenyl)methyl]-2 H-chromen-4-ol derivatives .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-benzothiazole-7-carbaldehyde can be viewed using Java or Javascript . The structure-activity relationship (SAR) studies of benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves a microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .

Scientific Research Applications

Synthesis and Chemical Properties

  • A method for preparing benzoheterocyclic carbaldehydes, including derivatives of 2-Methyl-1,3-benzothiazole, has been described. This process involves the halogenation of the methyl group followed by conversion to the aldehyde functionality, showcasing the compound's utility in synthetic chemistry (Luzzio & Wlodarczyk, 2009).

  • Novel push-pull benzothiazole derivatives with reverse polarity, starting from 6-dimethylaminobenzothiazole-2-carbaldehyde, have been synthesized for potential non-linear optic applications. This highlights the compound's role in advanced materials research (Hrobárik, Sigmundová, & Zahradník, 2004).

Analytical and Sensor Applications

  • Pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone has been utilized as a neutral ionophore for constructing a novel Er(III) membrane sensor with high selectivity, demonstrating the compound's application in analytical chemistry (Ganjali et al., 2007).

  • The use of thiophene-2-carbaldehyde-(7-methyl-1,3-benzothiazol-2-yl)hydrazone in the development of a thulium(III) selective membrane sensor showcases the potential of benzothiazole derivatives in sensor technology, offering high sensitivity and selectivity (Ganjali et al., 2005).

Pharmacological and Material Science Research

  • Benzothiazole derivatives have been synthesized for antibacterial screening, indicating the pharmacophore's potential in drug discovery and development. This research underscores the significance of benzothiazole-based compounds in creating new therapeutic agents (Kale & Mene, 2013).

  • A study on the catalytic aerobic photo-oxidation of a methyl group on heterocycles to produce aldehydes, including benzothiazole-2-carboxaldehydes, reveals the compound's applicability in organic synthesis and material science (Nagasawa et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, 1,3-Benzothiazole-2-carbaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

2-methyl-1,3-benzothiazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDKHNPTMVQBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-benzothiazole-7-carbaldehyde

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, to a solution of oxalyl chloride (3.78 mL, 44.6 mmol) in dichloromethane (20 mL) was added dimethyl sulfoxide (4.75 mL, 66.9 mmol) at −78° C. and the mixture was stirred for 30 min. To the reaction mixture was added (2-methyl-1,3-benzothiazol-7-yl)methanol (4.00 g, 22.3 mmol) at −78° C. and the mixture was stirred for 2 hr. To the reaction mixture was added triethylamine (18.8 mL, 134 mmol) at −78° C. and the mixture was stirred for 30 min. The reaction mixture was warmed to room temperature, and the mixture was further stirred at room temperature for 4 hr. Saturated aqueous ammonium chloride solution was added and the mixture was extracted with dichloromethane. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by recrystallization (dichloromethane/hexane) to give the title compound (3.54 g, yield 90%).
Quantity
3.78 mL
Type
reactant
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
18.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
90%

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